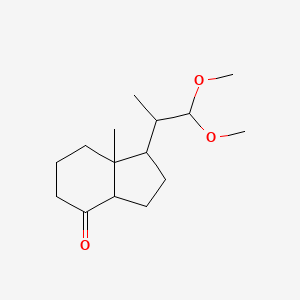
Dimethoxypropan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3aR,7aR)-1-[(1S)-2,2-ジメトキシ-1-メチルエチル]オクタヒドロ-7a-メチル-4H-インデン-4-オンは、独特の構造を持つ複雑な有機化合物です。この化合物は、2,2-ジメトキシ-1-メチルエチル基で置換されたオクタヒドロ-7a-メチル-4H-インデン-4-オンコアを特徴としています。化合物の立体化学は、(1R,3aR,7aR)および(1S)配置によって定義され、原子の特定の空間配置を示しています。
準備方法
合成経路と反応条件
(1R,3aR,7aR)-1-[(1S)-2,2-ジメトキシ-1-メチルエチル]オクタヒドロ-7a-メチル-4H-インデン-4-オンの合成は、通常、容易に入手可能な前駆体から始めて、複数のステップを伴います。合成経路における主なステップには、以下が含まれる場合があります。
オクタヒドロ-7a-メチル-4H-インデン-4-オンコアの形成: このステップは、適切な前駆体の環化によって、インダノンコアを形成します。反応条件には、環化プロセスを促進するために、特定の温度と圧力条件に加えて、強い酸または塩基を触媒として使用することが含まれる場合があります。
2,2-ジメトキシ-1-メチルエチル基の導入: このステップは、適切なアルキル化剤によるインダノンコアのアルキル化を伴います。このステップの一般的な試薬には、アルキルハライドまたはスルホネートと、インダノンを脱プロトン化して求核置換反応を促進する塩基が含まれる場合があります。
立体化学制御: 化合物の立体化学は、キラル触媒または試薬の使用によって制御され、目的の(1R,3aR,7aR)および(1S)配置が形成されます。
工業生産方法
この化合物の工業生産には、収率を向上させ、コストを削減するために合成経路を最適化することが含まれる場合があります。これには、反応条件をより適切に制御し、スケーラビリティを向上させることができる連続フロー反応器の使用が含まれます。さらに、環境に優しい溶媒や触媒を使用するなどのグリーンケミストリーの原則を使用すると、生産プロセスの持続可能性がさらに向上します。
化学反応の分析
反応の種類
(1R,3aR,7aR)-1-[(1S)-2,2-ジメトキシ-1-メチルエチル]オクタヒドロ-7a-メチル-4H-インデン-4-オンは、以下を含むさまざまな種類の化学反応を受けることができます。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化することができます。この反応の一般的な酸化剤には、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)が含まれます。
還元: この化合物は、アルコールまたはアルカンを形成するために還元することができます。一般的な還元剤には、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)が含まれます。
置換: この化合物は、求核置換反応を受けることができ、2,2-ジメトキシ-1-メチルエチル基は、他の官能基に置き換えることができます。この反応の一般的な試薬には、アルキルハライドまたはスルホネートが含まれます。
一般的な試薬と条件
この化合物の反応は、通常、効率的に進行するために、特定の試薬と条件を必要とします。たとえば、酸化反応は酸性または塩基性条件を必要とする場合があり、還元反応は還元剤の加水分解を防ぐために無水条件を必要とする場合があります。さらに、遷移金属錯体などの触媒を使用すると、これらの反応の反応性と選択性をさらに高めることができます。
生成される主な生成物
(1R,3aR,7aR)-1-[(1S)-2,2-ジメトキシ-1-メチルエチル]オクタヒドロ-7a-メチル-4H-インデン-4-オンから生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化反応はケトンまたはカルボン酸をもたらす場合があり、還元反応はアルコールまたはアルカンをもたらす場合があります。置換反応は、導入された置換基の種類に応じて、さまざまな官能基化誘導体を生成する可能性があります。
科学研究の応用
(1R,3aR,7aR)-1-[(1S)-2,2-ジメトキシ-1-メチルエチル]オクタヒドロ-7a-メチル-4H-インデン-4-オンは、以下を含む幅広い科学研究の応用を持っています。
化学: この化合物は、医薬品や農薬を含むより複雑な分子の合成のためのビルディングブロックとして使用することができます。その独特の構造と反応性は、有機合成における貴重な中間体となっています。
生物学: この化合物は、酵素触媒反応や受容体リガンド相互作用などの生物学的プロセスを研究するためのプローブとして使用することができます。その立体化学と官能基は、特定の生物学的標的と相互作用するように調整することができます。
医学: この化合物は、特に新規治療薬の設計のためのリード化合物として、創薬および開発において潜在的な応用があります。その独特の構造と反応性は、効力と選択性が向上した薬物を開発するために利用することができます。
産業: この化合物は、特定の特性を持つポリマーやコーティングなどの新しい材料の開発に使用することができます。その独特の構造と反応性は、目的の材料特性を実現するように調整することができます。
科学的研究の応用
(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: The compound can be used as a probe to study biological processes, such as enzyme-catalyzed reactions or receptor-ligand interactions. Its stereochemistry and functional groups can be tailored to interact with specific biological targets.
Medicine: The compound has potential applications in drug discovery and development, particularly as a lead compound for the design of new therapeutic agents. Its unique structure and reactivity can be exploited to develop drugs with improved efficacy and selectivity.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties. Its unique structure and reactivity can be tailored to achieve desired material properties.
作用機序
(1R,3aR,7aR)-1-[(1S)-2,2-ジメトキシ-1-メチルエチル]オクタヒドロ-7a-メチル-4H-インデン-4-オンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を調節して、下流のシグナル伝達経路をトリガーすることができます。関与する特定の分子標的と経路は、生物学的コンテキストと化合物に存在する特定の官能基によって異なります。
類似の化合物との比較
(1R,3aR,7aR)-1-[(1S)-2,2-ジメトキシ-1-メチルエチル]オクタヒドロ-7a-メチル-4H-インデン-4-オンは、以下のような他の類似の化合物と比較することができます。
(1R,3aR,7aR)-1-[(1S)-2,2-ジメトキシ-1-メチルエチル]オクタヒドロ-7a-メチル-4H-インデン-4-オンの独自性は、その特定の立体化学と官能基にあり、これにより独特の反応性と生物活性が付与されます。
類似化合物との比較
(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one can be compared with other similar compounds, such as:
Steviol Glycosides: These compounds have a similar indanone core structure but differ in the nature of the substituents and stereochemistry.
Caffeine: This compound has a purine structure and is known for its stimulant effects.
The uniqueness of (1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one lies in its specific stereochemistry and functional groups, which confer unique reactivity and biological activity.
特性
分子式 |
C15H26O3 |
|---|---|
分子量 |
254.36 g/mol |
IUPAC名 |
1-(1,1-dimethoxypropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
InChI |
InChI=1S/C15H26O3/c1-10(14(17-3)18-4)11-7-8-12-13(16)6-5-9-15(11,12)2/h10-12,14H,5-9H2,1-4H3 |
InChIキー |
FXUVMZRJUQLXGF-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCC2C1(CCCC2=O)C)C(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


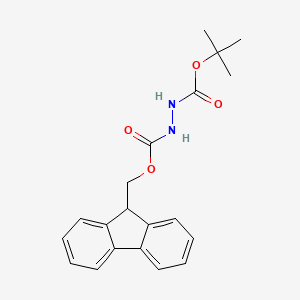
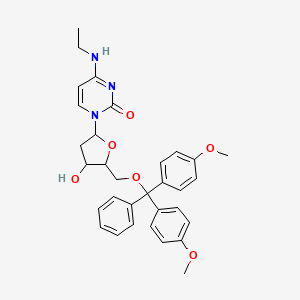
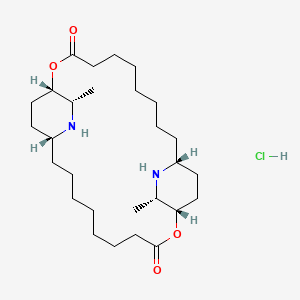
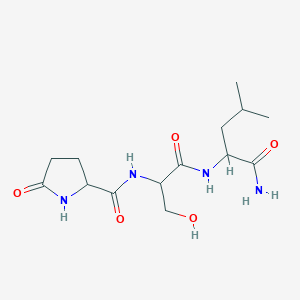
![Lithium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12293815.png)
![3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B12293821.png)

![3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid](/img/structure/B12293841.png)
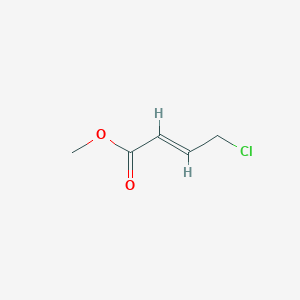
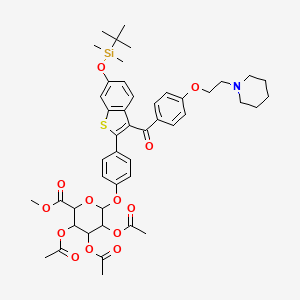
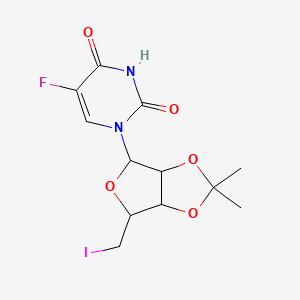
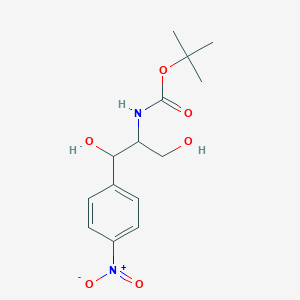
![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)
![13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III](/img/structure/B12293896.png)
